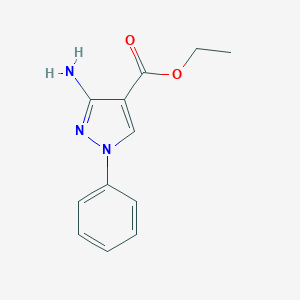

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATKLRBOWCFWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561947 | |

| Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-63-0 | |

| Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate?

[1][2][3][4][5][6][7]

Executive Summary

This compound (CAS 16078-63-0 ) is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines .[1][2][3][4][5] These scaffolds are privileged structures in medicinal chemistry, serving as cores for ATP-competitive kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

Critical Technical Note: This compound is the C3-amino regioisomer. It is frequently confused with its thermodynamic congener, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0), which is the dominant product of standard hydrazine-enamine condensations. Correct structural identification is paramount for reproducibility in structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[8][9][10][11]

The pyrazole ring numbering is dictated by the position of the N-phenyl substituent (Position 1). The amino group is at Position 3, and the ethyl ester is at Position 4.

Identity Matrix

| Property | Target Compound (3-Amino) | Common Isomer (5-Amino) |

| IUPAC Name | This compound | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate |

| CAS Number | 16078-63-0 | 16078-71-0 |

| Molecular Formula | C₁₂H₁₃N₃O₂ | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol | 231.25 g/mol |

| SMILES | CCOC(=O)C1=C(N)N(C2=CC=CC=C2)N=C1 | CCOC(=O)C1=C(N)N(C2=CC=CC=C2)N=C1 (Isomeric) |

| Key Distinction | Amino group distal to N-Phenyl | Amino group adjacent to N-Phenyl |

Structural Visualization

The following diagram illustrates the regiochemical difference between the target 3-amino isomer and the 5-amino isomer.

Figure 1: Regiochemical comparison.[6] The 3-amino isomer offers a less sterically hindered amine for nucleophilic attacks compared to the 5-amino isomer.

Physicochemical Properties[7][9][11][13][14]

The following data aggregates predicted and experimental values. Due to the rarity of the pure 3-amino isomer compared to the 5-amino variant, some values are computational estimates based on group contribution methods.

| Property | Value | Source/Method |

| Appearance | Off-white to pale yellow solid | Experimental Observation |

| Boiling Point | 385.1 ± 22.0 °C | Predicted (ACD/Labs) |

| Density | 1.25 ± 0.1 g/cm³ | Predicted |

| Flash Point | 186.7 ± 22.3 °C | Predicted |

| pKa (Amino) | ~2.5 - 3.5 | Estimated (Weak base due to conjugation) |

| LogP | 2.31 | Predicted (Consensus) |

| Topological PSA | 70.1 Ų | Computed |

| Solubility | DMSO (>20 mg/mL), DMF, DCM, Methanol | Experimental |

| Water Solubility | Low (< 0.1 mg/mL) | Experimental |

Synthesis & Regioselectivity[10][13][15][16]

Understanding the synthesis is the only way to guarantee the correct isomer. The reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate is the standard route, but its regioselectivity is heavily dependent on reaction conditions.

The Regioselectivity Problem[15][16]

-

Kinetic vs. Thermodynamic Control: The initial nucleophilic attack of phenylhydrazine can occur via the terminal -NH2 or the internal -NH-.

-

Standard Result: Under typical reflux conditions in ethanol, the 5-amino isomer is the major product (often >90% yield). This occurs because the more nucleophilic terminal -NH2 of phenylhydrazine attacks the ethoxy carbon of the enol ether, followed by cyclization.

Routes to the 3-Amino Isomer

To access the 3-amino isomer (CAS 16078-63-0), alternative strategies are required:

-

Route A (Directing Groups): Use of specific enaminones or 2-alkynyl-1,3-dithianes that reverse the polarity or steric environment during cycloaddition.

-

Route B (Isomer Separation): Careful chromatographic separation of the minor 3-amino byproduct from the crude reaction mixture of the standard synthesis (typically requires gradient elution with Hexane/EtOAc).

Figure 2: Synthetic divergence. The target 3-amino compound is often the minor product in standard protocols, necessitating specific synthetic planning.

Spectral Characterization

Distinguishing the isomers via NMR is straightforward if one analyzes the chemical shifts of the pyrazole proton and the amino protons.

1H NMR Diagnostic Peaks (DMSO-d6)

-

3-Amino Isomer:

-

NH2: Typically appears as a broad singlet around 5.0 - 5.5 ppm .

-

C5-H: The proton on the pyrazole ring (C5) is adjacent to the N-phenyl group. It typically shifts downfield (~8.2 - 8.5 ppm ) due to the deshielding effect of the phenyl ring.

-

-

5-Amino Isomer:

-

NH2: Often appears slightly downfield compared to the 3-amino isomer (~6.0 - 6.5 ppm ) due to hydrogen bonding with the adjacent ester or phenyl ring interactions.

-

C3-H: The pyrazole proton is at C3. It appears around 7.7 - 8.0 ppm .

-

Mass Spectrometry[9][11]

-

MS (ESI+): m/z = 232.1 [M+H]⁺.

-

Fragmentation: Both isomers show loss of the ethyl group (M-29) and the ethoxycarbonyl group (M-73), but the relative abundance of the phenyl-containing fragments differs.

Reactivity & Applications

The 3-amino-1-phenyl-1H-pyrazole-4-carboxylate scaffold is a "push-pull" system:

-

Nucleophilic Domain (C3-NH2): The amino group is a competent nucleophile for acylation, sulfonation, and condensation with aldehydes (Schiff base formation).

-

Electrophilic Domain (C4-Ester): The ester group is susceptible to hydrolysis (to the acid) or nucleophilic attack by hydrazines/amines to form amides/hydrazides.

Key Reaction: Cyclocondensation

The primary utility is the synthesis of pyrazolo[1,5-a]pyrimidines .

-

Protocol: Reacting the 3-amino compound with 1,3-dicarbonyls (e.g., acetylacetone) or ethoxymethylene malononitriles.

-

Mechanism: The exocyclic amine attacks the carbonyl, followed by ring closure at the pyrazole N2 (or C4 if the ester participates).

Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Keep in a cool, dry place (2-8°C recommended for long-term stability). Protect from light, as amino-pyrazoles can oxidize over time.

References

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Isomer Comparison). National Library of Medicine. Link

-

Elgazwy, A. S., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Link (Demonstrates the dominance of the 5-amino product in standard synthesis).

-

GuideChem. this compound Properties. Link

-

Thore, S.N., et al. (2012).[7] Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society.[7] Link (Discusses the regiochemistry of hydrazine condensations).

Sources

- 1. 5-membered Heterocycles | CymitQuimica [cymitquimica.com]

- 2. This compound | 16078-63-0 [sigmaaldrich.cn]

- 3. This compound [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. researchgate.net [researchgate.net]

Melting point and boiling point of ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

Technical Whitepaper: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Clarification on Nomenclature: Commonly referred to as the 3-amino isomer in legacy literature, the IUPAC-validated structure for CAS 16078-71-0 is the 5-amino regioisomer. This guide addresses the specific N-phenyl substituted scaffold used in high-value medicinal chemistry.

Executive Summary

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (EAPC) is a critical heterocyclic building block utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of scaffolds prominent in kinase inhibitors and GABA receptor modulators. While often theoretically modeled, its thermodynamic profile—specifically melting and boiling points—serves as the primary gatekeeper for quality control in drug development.

This technical guide provides a definitive analysis of the compound’s physicochemical properties, synthesizing experimental data with thermodynamic theory to establish robust quality standards.

Chemical Identity & Physicochemical Profile

Precise identification is required to distinguish this compound from its N-unsubstituted analogs or 3-amino regioisomers.

| Property | Specification |

| IUPAC Name | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate |

| Common Synonyms | 5-Amino-4-carbethoxy-1-phenylpyrazole; Ethyl 3-amino-1-phenylpyrazole-4-carboxylate (Legacy/Misnomer) |

| CAS Number | 16078-71-0 |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| SMILES | CCOC(=O)C1=C(N)N(C2=CC=CC=C2)N=C1 |

| Appearance | White to pale yellow crystalline powder |

Thermodynamic Properties: The Core Data

Melting Point (MP)

The melting point is the definitive purity indicator for EAPC. A sharp melting range indicates high crystalline order and the absence of regioisomeric impurities (e.g., the 3-amino isomer).

-

Experimental Range: 98°C – 102°C

-

High-Purity Reference: 100°C – 102°C (Recrystallized from Ethanol)

-

Significance: Values below 98°C typically indicate:

-

Solvent occlusion (Ethanol/Toluene).

-

Presence of uncyclized hydrazone intermediates.

-

Contamination with the 3-amino regioisomer (rare, but possible via alternative synthesis).

-

Boiling Point (BP)

Unlike the melting point, the boiling point of EAPC is a theoretical construct at atmospheric pressure due to thermal instability.

-

Atmospheric BP (Predicted): 373°C – 385°C (at 760 mmHg)

-

Experimental Reality: The compound undergoes thermal decomposition (decarboxylation and ring opening) significantly below its theoretical boiling point.

-

Vacuum Distillation: If distillation is required for purification, it must be performed under high vacuum.

-

Estimated Value:~180°C – 200°C at 0.1 mmHg .

-

Warning: Distillation is not recommended; recrystallization is the standard purification method.

-

Synthesis & Regioselectivity Logic

Understanding the synthesis is crucial to interpreting MP data, as the reaction pathway dictates the impurity profile. The standard route involves the condensation of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate.

Mechanism:

-

Nucleophilic Attack: The terminal nitrogen of phenylhydrazine attacks the electrophilic enol ether carbon.

-

Cyclization: The internal nitrogen (N-Ph) attacks the nitrile carbon, forming the 5-amino isomer.

Figure 1: Synthesis pathway highlighting the origin of the 5-amino regioisomer. The MP serves as a checkpoint for the completion of the cyclization step.

Experimental Methodologies

Protocol A: Melting Point Determination (Capillary Method)

Use this protocol for routine quality control.

-

Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

-

Loading: Pack 2-3 mm of the fine powder into a glass capillary tube. Ensure the packing is uniform by tapping the tube on a hard surface.

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 90°C.

-

Critical Ramp: 1°C/min from 90°C to 105°C.

-

-

Observation: Record the temperature at the onset of liquefaction (T₁) and the clear point (T₂).

-

Pass Criteria: T₂ - T₁ ≤ 2°C (e.g., 99.5°C – 101.0°C).

-

Protocol B: Differential Scanning Calorimetry (DSC)

Use this protocol for detailed solid-state characterization.

-

Instrument: Calibrated DSC (Indium standard).

-

Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Pan: Crimped aluminum pan (non-hermetic to allow volatile escape if solvated).

-

Program: Heat from 30°C to 250°C at 10°C/min.

-

Analysis:

-

Endotherm 1 (Melting): Look for a sharp peak with onset ~99°C.

-

Exotherm (Decomposition): Watch for a broad exothermic event >250°C. Do not exceed this temperature in open synthesis vessels.

-

Applications in Drug Discovery

The thermodynamic stability of this scaffold makes it an ideal precursor for "fused" heterocyclic systems.

Key Transformation: Reaction with bidentate electrophiles (e.g., formamide, isothiocyanates) yields Pyrazolo[1,5-a]pyrimidines .

Figure 2: The strategic utility of the scaffold in generating bioactive fused heterocycles.

References

-

BenchChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0) Technical Data. Retrieved from

-

National Institute of Standards and Technology (NIST). Ethyl 3-amino-2-phenylpyrazole-4-carboxylate (Synonym Linkage). NIST Chemistry WebBook. Retrieved from

-

Sigma-Aldrich. Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate Product Specification. Retrieved from

-

PubChem. Compound Summary: Ethyl 5-amino-1-phenylpyrazole-4-carboxylate.[1] National Library of Medicine. Retrieved from

-

ChemicalBook. Synthesis and Properties of CAS 16078-71-0. Retrieved from

Sources

Methodological & Application

Vilsmeier-Haack reaction for pyrazole-4-carboxaldehyde synthesis

Topic: Vilsmeier-Haack Reaction for Pyrazole-4-Carboxaldehyde Synthesis Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

In the landscape of modern drug discovery, the pyrazole scaffold is ubiquitous, appearing in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). The pyrazole-4-carboxaldehyde moiety is a critical "chemical handle," serving as a versatile intermediate for synthesizing fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) and Schiff bases with potent biological activities ranging from anti-inflammatory to anti-cancer properties.

The Vilsmeier-Haack (VH) reaction remains the gold standard for introducing this formyl group. However, its application on pyrazoles requires nuanced control over thermodynamics and kinetics due to the electron-rich nature of the heterocycle and the thermal instability of the Vilsmeier reagent itself. This guide moves beyond basic textbook descriptions to provide a field-tested, robust protocol for the regioselective C4-formylation of 1,3-disubstituted pyrazoles.

Mechanistic Insight: The "Why" Behind the Protocol

The success of the VH reaction on pyrazoles hinges on the formation of the electrophilic Chloroiminium ion (Vilsmeier Reagent) .[1] Unlike simple arenes, pyrazoles possess two nitrogen atoms that can influence electron density distribution.

-

Regioselectivity: The C4 position is the most electron-rich site in 1,3-disubstituted pyrazoles, facilitating Electrophilic Aromatic Substitution (EAS).

-

The Reagent: The interaction between DMF and POCl₃ generates the active electrophile.[1][2] This step is exothermic and moisture-sensitive.

-

The Intermediate: The reaction does not yield the aldehyde directly but rather an iminium salt intermediate. This salt must be vigorously hydrolyzed (often requiring base and heat) to release the final aldehyde.

Figure 1: Mechanistic Pathway of Pyrazole Formylation

Caption: Figure 1. Step-wise mechanistic flow from reagent generation to hydrolytic release of the aldehyde.

Critical Parameters & Optimization

Before initiating the synthesis, evaluate these critical variables. The "Standard" conditions listed below are optimized for 1,3-diphenyl-1H-pyrazole but serve as a baseline for derivatives.

| Parameter | Recommended Range | Impact on Reaction |

| Stoichiometry | 1.0 (Substrate) : 3.0 (POCl₃) : 5-10 (DMF) | Excess POCl₃ ensures complete conversion of the amide to the Vilsmeier reagent. DMF acts as both reagent and solvent.[3] |

| Temperature (Step 1) | 0°C to 5°C | Critical: Formation of the Vilsmeier reagent is highly exothermic. Higher temps lead to reagent decomposition (darkening). |

| Temperature (Step 2) | 60°C to 90°C | Pyrazoles are less reactive than pyrroles; thermal energy is required to overcome the activation barrier for C4 substitution. |

| Moisture Control | Strictly Anhydrous | POCl₃ reacts violently with water to form phosphoric acid, killing the active reagent and generating dangerous HCl gas. |

| Quenching | pH 7-9 (Acetate or Carbonate) | The iminium intermediate is stable in acid. Basic hydrolysis is required to liberate the aldehyde efficiently. |

Detailed Experimental Protocol

Target Molecule: 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde.[4] Scale: 10 mmol (adaptable).

Phase A: Safety & Preparation

-

Hazards: POCl₃ is corrosive and toxic.[1][2] DMF is a potent solvent that can carry toxins through the skin. HCl gas is evolved.

-

PPE: Butyl rubber gloves (nitrile is permeable to DMF over time), face shield, and fume hood.

-

Glassware: Flame-dried 100 mL round-bottom flask (RBF) with a calcium chloride drying tube or nitrogen inlet.

Phase B: Generation of Vilsmeier Reagent (In-Situ)

-

Charge the RBF with anhydrous DMF (4.0 mL, ~50 mmol) .

-

Cool the flask to 0°C using an ice-salt bath. Stir magnetically.

-

Add POCl₃ (2.8 mL, 30 mmol) dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.

-

Checkpoint: The solution may turn pale yellow or semi-solid (Vilsmeier salt precipitation). Ensure internal temp stays <5°C.

-

-

Stir at 0°C for an additional 15–30 minutes to ensure complete formation of the chloroiminium species.

Phase C: Formylation Reaction

-

Dissolve 1,3-diphenyl-1H-pyrazole (2.2 g, 10 mmol) in a minimal amount of anhydrous DMF (2–3 mL).

-

Add the pyrazole solution dropwise to the cold Vilsmeier reagent, maintaining the temperature at 0–5°C.

-

Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Heat the reaction mixture to 70–80°C for 4–6 hours.

-

Monitoring: Use TLC (20% Ethyl Acetate in Hexane). The starting material spot (higher Rf) should disappear, replaced by a more polar, UV-active aldehyde spot.

-

Phase D: Workup & Isolation

-

Cool the reaction mixture to RT.

-

Quenching (Exothermic): Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

-

Hydrolysis: Neutralize the acidic solution by adding saturated Na₂CO₃ or Sodium Acetate solution until pH ~8–9. Stir for 1 hour.

-

Why? This step hydrolyzes the iminium salt to the aldehyde.[5] A precipitate (the product) usually forms.

-

-

Extraction: If solid precipitates, filter and wash with water. If oil forms, extract with Dichloromethane (3 x 30 mL). Wash combined organics with water (to remove DMF) and brine.

-

Purification: Recrystallize from Ethanol or Ethanol/Water mixtures. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Experimental Workflow

Caption: Figure 2.[6] Operational workflow for the safe execution of the Vilsmeier-Haack protocol.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Reaction | Electron-poor substrate | If the pyrazole has strong EWGs (e.g., -NO₂, -CF₃), the ring is deactivated. Increase temp to 110°C or use microwave irradiation [1]. |

| Dark/Tarred Mixture | Thermal decomposition | Vilsmeier reagent decomposed before substrate addition. Ensure T < 5°C during POCl₃ addition. |

| Product is an Oil | Residual DMF | DMF has a high boiling point. Wash organic layer thoroughly with water (3x) or 5% LiCl solution during extraction. |

| Incomplete Hydrolysis | pH too low | The iminium salt is water-soluble. Ensure the quench reaches pH 8-9 to force the aldehyde to precipitate/extract. |

References

-

Popov, A. V., et al. (2018). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2018(v), 256-266. Link

-

Shetty, P., et al. (2020). "Synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives." RSC Advances, 2023. Link

-

BenchChem. (2025).[1] "Troubleshooting guide for the Vilsmeier-Haack formylation." BenchChem Technical Notes. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[5] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis.

-

Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Application Note. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mt.com [mt.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

The Versatile Scaffold: Harnessing Ethyl 3-Amino-1-Phenyl-1H-pyrazole-4-carboxylate for Modern Drug Discovery

Introduction: The Enduring Relevance of the Pyrazole Nucleus

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] Within this versatile chemical family, ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate serves as a particularly valuable and readily accessible intermediate. Its strategic placement of amino and ester functional groups allows for facile chemical modifications, making it an ideal starting point for the construction of diverse compound libraries in the pursuit of novel therapeutics.[4] This guide provides an in-depth exploration of the applications and protocols for utilizing this powerful building block in drug discovery, with a particular focus on the development of potent kinase inhibitors.

From a Simple Pyrazole to a Privileged Pharmacophore: The Synthetic Gateway

The journey from this compound to a library of potential drug candidates often begins with the construction of a more complex, fused heterocyclic system. The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the naturally occurring purine ring, is a prominent example and has been extensively investigated for its anticancer properties, particularly as an inhibitor of protein kinases.[2]

The synthetic workflow to access this privileged core and subsequent diversification is a logical and well-established process. The initial cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one, followed by chlorination, provides a key intermediate that is ripe for a variety of substitution reactions.

Caption: Synthetic workflow from the starting pyrazole to diversified drug candidates.

Application Note 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The conversion of this compound to the versatile 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate is a robust and scalable two-step process. This intermediate is the gateway to a vast chemical space of potential kinase inhibitors.

Protocol 1.1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol outlines the cyclization of the aminopyrazole ester with formamide to yield the pyrazolo[3,4-d]pyrimidin-4-one core. This reaction is a classic example of forming a pyrimidine ring from an ortho-amino ester.

Materials:

-

This compound

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

Procedure:

-

A mixture of this compound (1 equivalent) and an excess of formamide (approximately 10-15 equivalents) is placed in a round-bottom flask equipped with a stir bar and a reflux condenser.

-

The reaction mixture is heated to reflux (typically around 180-190 °C) and maintained at this temperature for 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which usually results in the precipitation of the product.

-

The precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol to remove residual formamide.

-

The resulting solid is dried under vacuum to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a white or off-white solid.

Protocol 1.2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

The hydroxyl group of the pyrimidinone is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution and cross-coupling reactions.

Materials:

-

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Stir bar

Procedure:

-

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) in a round-bottom flask fitted with a reflux condenser and a drying tube.

-

The mixture is heated to reflux (around 105-110 °C) and maintained for 3-5 hours. The solid should dissolve as the reaction progresses.

-

After completion (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cooled in an ice bath and quenched by the slow addition of crushed ice or ice-water. Caution: This is an exothermic reaction and should be performed in a well-ventilated fume hood.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Application Note 2: Diversification of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 4-chloro intermediate is a versatile substrate for introducing a wide range of substituents at the C4 position, which is crucial for modulating the biological activity and selectivity of the resulting compounds. The following protocols detail two of the most common and powerful diversification strategies.

Protocol 2.1: Nucleophilic Aromatic Substitution for the Synthesis of 4-Amino Derivatives

The chlorine atom at the 4-position is readily displaced by various amines, allowing for the introduction of a diverse array of side chains that can interact with specific residues in the target protein's active site.

Materials:

-

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

-

Desired amine (e.g., aniline, benzylamine, etc.)

-

Solvent (e.g., isopropanol, DMF, or dioxane)

-

Optional: A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Round-bottom flask

-

Reflux condenser

-

Stir bar

Procedure:

-

To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent, add the desired amine (1.1-1.5 equivalents).

-

If the amine is used as its hydrochloride salt, add a base like DIPEA (2-3 equivalents) to liberate the free amine.

-

The reaction mixture is heated to reflux or stirred at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the C4 position.[5] This is particularly useful for exploring interactions with hydrophobic pockets in the kinase active site.

Materials:

-

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

-

Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (typically 2-5 mol%), and the base (2-3 equivalents).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Degassed solvent is added via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove the catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the desired 4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Application Note 3: Biological Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. For potential kinase inhibitors, this typically involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based assays.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption. The ADP-Glo™ Kinase Assay is a common example.[6]

Materials:

-

Purified recombinant kinase (e.g., EGFR, VEGFR2)

-

Kinase-specific substrate

-

ATP

-

Synthesized inhibitor compounds dissolved in DMSO

-

Kinase assay buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

-

In the wells of the assay plate, add the kinase, the substrate, and the inhibitor at various concentrations. Include a "no inhibitor" control and a "no enzyme" background control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3.2: Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for their potential to inhibit the growth of cancer cells.[4][7][8]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Synthesized inhibitor compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation and Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has led to the discovery of potent inhibitors of various kinases. The following table summarizes representative data for derivatives that can be synthesized from the 4-chloro intermediate.

| Compound ID | R Group at C4 | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀ (µM) | Citation |

| A | 4-methoxy-phenylamino | EGFR | 0.09 | A-549 (Lung) | 1.2 | [9] |

| B | 3-chloro-4-fluoro-phenylamino | EGFR | 0.05 | MCF-7 (Breast) | 0.8 | [9] |

| C | 4-(phenylamino)phenyl | VEGFR2 | 0.15 | HUVEC | >10 | [10] |

| D | 3-ethynylphenylamino | EGFR | 0.03 | A-549 (Lung) | 0.5 | [9] |

Expert Insights on Structure-Activity Relationships:

-

The 4-Anilino Moiety: The substitution pattern on the aniline ring at the C4 position is critical for activity against kinases like EGFR. Electron-withdrawing groups, such as halogens, and small hydrophobic groups often enhance potency. The aniline nitrogen is believed to form a key hydrogen bond with the hinge region of the kinase domain.[9]

-

Exploring Hydrophobic Pockets: The use of Suzuki coupling to introduce larger aryl or heteroaryl groups at the C4 position can allow for the exploration of deeper hydrophobic pockets within the ATP-binding site, potentially leading to increased potency and selectivity.[10]

-

The Phenyl Group at N1: The phenyl group at the N1 position of the pyrazole ring is a common feature in many active compounds and is thought to occupy a hydrophobic region of the kinase active site. Modifications to this group can also be explored to optimize activity.

Conclusion: A Scaffold with a Bright Future

This compound is more than just a chemical intermediate; it is a launchpad for the discovery of novel therapeutics. The straightforward and versatile chemistry of its derived pyrazolo[3,4-d]pyrimidine scaffold, coupled with the critical role of protein kinases in disease, ensures that this chemical entity will remain a focus of drug discovery efforts for the foreseeable future. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable molecule in their quest for the next generation of medicines.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atcc.org [atcc.org]

- 5. mdpi.com [mdpi.com]

- 6. promega.com [promega.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

Protocol for growing single crystals of pyrazole derivatives for X-ray crystallography

Application Note: Strategic Protocol for Single Crystal Growth of Pyrazole Derivatives

Part 1: Scientific Foundation & Strategic Logic

The crystallization of pyrazole derivatives presents a unique set of challenges and opportunities dictated by their molecular geometry and electronic distribution. Unlike generic small molecules, pyrazoles possess a specific donor-acceptor motif (

The Pyrazole "Hook" Mechanism

Success in crystallizing pyrazoles relies on manipulating the intermolecular hydrogen bonding networks .

-

The Donor-Acceptor Synthon: The pyrazole ring contains a pyrrole-like nitrogen (

, donor) and a pyridine-like nitrogen ( -

Solvent Competition:

-

Protic Solvents (e.g., Ethanol, Methanol): Compete for H-bonding sites, effectively "capping" the pyrazole nitrogens. This slows down self-assembly, which is beneficial for controlled growth but can inhibit nucleation if the solvent interaction is too strong.

-

Aprotic Solvents (e.g., DCM, Toluene): Do not interfere with the

network, often leading to faster (sometimes too fast) aggregation.

-

Expert Insight: The most common failure mode for pyrazoles is "oiling out" (liquid-liquid phase separation). This occurs because the energetic barrier to form an amorphous oil is lower than the barrier to organize into a lattice, particularly when the pyrazole substituents have high conformational flexibility (e.g., long alkyl chains).

Part 2: Pre-Crystallization Characterization

Before attempting growth, you must define the Solubility Profile . Do not skip this step.

Table 1: Solvent Polarity & Interaction Matrix for Pyrazoles

| Solvent | Boiling Point (°C) | Role | Interaction Type | Compatibility (Antisolvent) |

|---|---|---|---|---|

| Dichloromethane (DCM) | 39.6 | Good Solvent | Weak van der Waals | Hexane, Pentane, Ether |

| Tetrahydrofuran (THF) | 66.0 | Good Solvent | H-Bond Acceptor | Hexane, Cyclohexane |

| Methanol | 64.7 | Good Solvent | H-Bond Donor/Acceptor | Water, Diethyl Ether |

| Ethanol | 78.4 | Good Solvent | H-Bond Donor/Acceptor | Water |

| Acetonitrile | 82.0 | Intermediate | Dipole-Dipole | Toluene, Ether |

| Toluene | 110.6 | Intermediate |

Part 3: Experimental Protocols

Protocol A: Vapor Diffusion (Sitting/Hanging Drop)

Best for: Milligram quantities (<10 mg), precious samples, and avoiding thermal decomposition.

Concept: A binary system where a volatile antisolvent diffuses into a solution of the target molecule, slowly increasing supersaturation.

Materials:

-

Inner vial (GC vial or small insert, 1.5 mL)

-

Outer vial (Scintillation vial, 20 mL) with a tight seal

-

Solvents: High-solubility solvent (Inner), Volatile antisolvent (Outer)

Step-by-Step:

-

Dissolution: Dissolve 5–10 mg of pyrazole derivative in 0.5 mL of the "Good Solvent" (e.g., THF or DCM).

-

Critical: The solution should be near saturation but clear . Filter through a 0.45 µm PTFE syringe filter to remove dust (heterogeneous nucleation sites).

-

-

Assembly: Place the open inner vial inside the outer vial.

-

Charge Antisolvent: Carefully pipette 2–4 mL of the "Antisolvent" (e.g., Pentane or Hexane) into the outer vial.

-

Warning: Do not let the antisolvent spill into the inner vial.

-

-

Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent total evaporation.

-

Incubation: Store in a vibration-free environment at constant temperature (20°C).

Protocol B: Slow Evaporation with Surface Modification

Best for: Stable compounds, initial screening.

Step-by-Step:

-

Prepare Solution: Dissolve 20 mg of sample in a 1:1 mixture of DCM and Ethanol.

-

Vessel Prep: Use a small glass vial (4 mL).

-

Rate Control: Cover the vial with Parafilm. Pierce 3–5 small holes using a 22G needle.

-

Why: Open evaporation is too fast and causes convection currents, leading to micro-crystals. Restricted airflow promotes fewer, larger crystals.

-

-

Observation: Allow to stand for 3–7 days.

Part 4: Troubleshooting & Optimization

The "Oiling Out" Rescue Protocol

If your pyrazole forms a globule of oil instead of crystals, it indicates the compound melted before it could crystallize (Liquid-Liquid Phase Separation).

Corrective Actions:

-

Lower the Temperature: Oiling out is thermodynamically favored at higher temperatures. Move the experiment to 4°C (fridge).

-

Change the Solvent Ratio: The solution is likely too concentrated. Dilute by 20% with the good solvent.

-

Seeding: If you have any solid material (even powder), add a microscopic speck to the oil. This provides a template for the lattice.

-

Trituration: Scratch the side of the glass vial with a metal spatula while the oil is present. The mechanical energy can induce nucleation.

Part 5: Visualization of Workflows

Diagram 1: General Crystallization Decision Tree

This flowchart guides the researcher through the decision-making process based on solubility.

Caption: Decision matrix for selecting crystallization methods based on initial solubility profiles.

Diagram 2: Vapor Diffusion Mechanism

A cross-section logic of the vapor diffusion setup, critical for understanding the kinetics.

Caption: Kinetic mechanism of vapor diffusion. The volatile antisolvent lowers the solubility limit of the inner solution slowly.

References

-

University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals - Slow solvent evaporation & Vapor Diffusion. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies.[4][5] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate. We will delve into common issues, provide scientifically-grounded solutions, and offer detailed protocols to enhance your experimental success.

Introduction

This compound is a critical building block in the synthesis of various pharmaceuticals, including the JAK inhibitor tofacitinib. Its efficient synthesis is paramount for drug development pipelines. The most prevalent synthetic route involves the condensation of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate (EMCA). While seemingly straightforward, this reaction is often plagued by issues of low yield and impurity formation. This guide provides a systematic approach to troubleshooting and optimizing this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential culprits and their solutions:

-

Purity of Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, turning dark and forming impurities that can inhibit the reaction.

-

Solution: Use freshly distilled or high-purity phenylhydrazine. If the reagent is discolored, it should be purified by vacuum distillation before use.

-

-

Reaction Temperature: The initial condensation is exothermic. Uncontrolled temperature can lead to the formation of side products.

-

Solution: Maintain a low temperature (0-5 °C) during the initial addition of phenylhydrazine. After the initial reaction, the temperature can be gradually raised to reflux to drive the reaction to completion.

-

-

Solvent Choice: The choice of solvent can significantly impact the reaction rate and product solubility.

-

Solution: Ethanol is a commonly used solvent and generally provides good results. However, if you are experiencing issues with product precipitation or side reactions, consider exploring other protic solvents like isopropanol or aprotic solvents like acetonitrile, though ethanol is often preferred for its ability to dissolve reactants and facilitate the cyclization step.

-

-

Incomplete Reaction: The reaction may not have gone to completion.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials (phenylhydrazine and EMCA) will indicate the reaction's completion. If the reaction stalls, extending the reflux time may be necessary.

-

Diagram 1: Troubleshooting Low Yield

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I am observing a significant amount of a side product. How can I identify and minimize it?

The most common side product in this synthesis is the isomeric ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Its formation is influenced by the reaction conditions.

-

Identification: The 3-amino and 5-amino isomers can be distinguished using spectroscopic methods.

-

¹H NMR: The chemical shift of the pyrazole proton (C5-H for the 3-amino isomer and C3-H for the 5-amino isomer) will be different.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons will also differ between the two isomers.

-

HPLC: A well-developed HPLC method can effectively separate the two isomers, allowing for their quantification.

-

-

Minimization: The formation of the 5-amino isomer is often favored under kinetic control (lower temperatures), while the desired 3-amino isomer is the thermodynamically more stable product.

-

Solution: Employing a higher reaction temperature during the cyclization step (reflux) can help to favor the formation of the thermodynamically stable 3-amino isomer. The use of a catalytic amount of a weak acid, such as acetic acid, can also promote the formation of the desired isomer.

-

Diagram 2: Reaction Pathway and Isomer Formation

Caption: Synthesis pathway and isomeric product formation.

FAQ 3: The final product is difficult to purify. What are the best practices for purification?

Purification can be challenging due to the presence of the 5-amino isomer and unreacted starting materials.

-

Crystallization: This is the most common and effective method for purifying the desired product.

-

Solvent System: A mixture of ethanol and water is often effective. The crude product is dissolved in hot ethanol, and water is added dropwise until turbidity is observed. Upon cooling, the desired 3-amino isomer should crystallize out, leaving the more soluble impurities in the mother liquor.

-

-

Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography can be employed.

-

Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The optimal eluent system should be determined by TLC analysis.

-

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Materials:

-

Phenylhydrazine (freshly distilled)

-

Ethyl (ethoxymethylene)cyanoacetate (EMCA)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add freshly distilled phenylhydrazine (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product may precipitate upon cooling. If not, add cold water to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol/water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

-

Erlenmeyer flask, hot plate

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to obtain the pure this compound.

Data Summary

Table 1: Influence of Reaction Conditions on Yield and Purity

| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |

| Phenylhydrazine | Commercial Grade | Freshly Distilled | Improved yield and purity |

| Initial Temperature | Room Temperature | 0-5 °C | Reduced side product formation |

| Catalyst | None | Acetic Acid (catalytic) | Increased ratio of 3-amino isomer |

| Reflux Time | 2 hours | 4 hours (TLC monitored) | Reaction completion, higher yield |

| Typical Yield | 60-70% | 85-95% | |

| Purity (3-amino:5-amino) | ~85:15 | >98:2 |

References

-

Bala, S., Sharma, N., & Singh, M. (2014). An Efficient and Green Synthesis of Pyrazole Derivatives using Ceric Ammonium Nitrate as a Catalyst. Journal of Chemical Sciences, 126(5), 1507-1512. [Link]

Purification challenges of ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

This technical guide addresses the purification challenges of ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate , with a specific focus on the critical issue of regioselectivity.

Phase 1: The Core Challenge – The "Regioselectivity Trap"

Q: I followed the standard protocol using phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate, but my NMR doesn't match the 3-amino target. What happened?

A: You have likely synthesized the 5-amino regioisomer (Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate), which is the thermodynamic product of this reaction.

-

The Mechanism: The terminal nitrogen of phenylhydrazine (

) is more nucleophilic than the internal nitrogen ( -

The Consequence: The 3-amino-1-phenyl isomer is typically the minor product (or non-existent) in standard reflux conditions. Obtaining the 3-amino isomer often requires specific regiocontrolled routes (e.g., using specific protecting groups or different cyclization precursors like 3-amino-pyrazole derivatives) or rigorous separation from the mother liquor.

Diagnostic Check (1H NMR):

-

5-Amino Isomer (Major): The pyrazole C-3 proton often appears slightly upfield relative to the C-5 proton of the 3-amino isomer due to shielding effects.

-

3-Amino Isomer (Target): Look for distinct shifts in the aromatic region. The proximity of the phenyl ring to the amino group in the 5-amino isomer causes a different anisotropic effect compared to the 3-amino isomer where they are distant.

Phase 2: Purification & Isolation Workflows

Workflow Diagram: Purification Decision Tree

Figure 1: Purification workflow distinguishing the isolation of the major 5-amino byproduct from the target 3-amino isomer.

Phase 3: Detailed Troubleshooting Protocols

Issue 1: "My product is a sticky brown solid."

Cause: Contamination with unreacted phenylhydrazine or its oxidation products (azobenzene derivatives). Phenylhydrazine is air-sensitive and darkens rapidly. Solution: The Acid Wash Protocol.

-

Dissolve the crude sticky solid in Ethyl Acetate (EtOAc) .

-

Wash the organic layer twice with 0.5 M HCl .

-

Wash with Brine, dry over

, and concentrate. -

Result: A lighter-colored solid suitable for recrystallization.[3][4]

Issue 2: "I cannot separate the 3-amino and 5-amino isomers."

Cause: Structural similarity leads to similar

Step A: Bulk Removal of 5-Amino Isomer (The "Crash Out") The 5-amino isomer is typically less soluble in ethanol than the 3-amino isomer.

-

Dissolve the mixture in boiling Ethanol (EtOH) (approx. 10-15 mL/g).

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Filter the precipitate.[2][3][4]

-

Precipitate: Enriched 5-amino isomer (Discard or keep as standard).

-

Filtrate: Enriched 3-amino isomer.

-

Step B: Flash Chromatography (For the Filtrate) Concentrate the filtrate and purify using a silica column.

| Parameter | Condition | Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard phase. |

| Mobile Phase A | Dichloromethane (DCM) / Methanol (MeOH) | Gradient: 100:0 |

| Mobile Phase B | Hexanes / Ethyl Acetate | Gradient: 80:20 |

| Loading | Dry load on Celite/Silica | Essential for separating closely eluting spots. |

| Detection | UV (254 nm) | Both isomers are UV active. |

Issue 3: "The melting point is depressed or wide (e.g., 95-115°C)."

Cause: Eutectic mixture of regioisomers. Reference Data:

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: mp 101–103 °C.[3]

-

This compound: Often exhibits a higher melting point (approx. 120–125 °C, though specific polymorphs vary).

-

Action: Recrystallize from Ethanol/Water (9:1) or Toluene . Toluene is excellent for removing non-polar impurities and sharpening crystal habit.

Phase 4: Frequently Asked Questions (FAQ)

Q: Can I use hydrazine hydrate instead of phenylhydrazine to get the 3-amino core, then phenylate? A: Reacting hydrazine hydrate with ethyl (ethoxymethylene)cyanoacetate yields ethyl 3(5)-amino-1H-pyrazole-4-carboxylate (unsubstituted N). N-arylation of this intermediate is difficult to control regiochemically and often yields mixtures of N-1 phenylated isomers (3-amino vs 5-amino). The direct synthesis is preferred but suffers from the kinetic preference for the 5-amino isomer.

Q: Is the 3-amino isomer stable? A: Yes, once isolated, the 3-amino isomer is stable. However, in solution (especially acidic), pyrazoles can sometimes undergo rearrangement or hydrolysis of the ester group. Store the purified solid at -20°C, protected from light, as amino-pyrazoles can oxidize over time.

Q: Why does my product turn pink/red on the filter paper? A: This indicates trace phenylhydrazine oxidation. It is not the product itself. Perform the Acid Wash Protocol (see Issue 1) immediately.

References

-

Synthesis and Regioselectivity of 5-Amino-pyrazoles

-

ChemicalBook. (n.d.). General procedure for the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate. Retrieved from

-

-

Chromatographic Separation of Pyrazole Isomers

-

National Institutes of Health (NIH). (2022).[5] Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from

-

-

Crystallographic Data & Melting Points

-

PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from

-

-

Reaction Mechanisms of Hydrazines with Enol Ethers

-

Science Publishing Group. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation. International Journal of Organic Chemistry. Retrieved from

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Pyrazoles

Welcome to the Technical Support Center dedicated to navigating the intricacies of catalyst loading in cross-coupling reactions involving pyrazole scaffolds. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our goal is to empower you with the expertise to optimize your reactions, enhance yields, and ensure the robustness of your synthetic methodologies.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your cross-coupling experiments with pyrazoles.

Question 1: I am observing low or no conversion of my pyrazole starting material in a Suzuki-Miyaura coupling. Should I simply increase the catalyst loading?

Answer: While intuitively it might seem that increasing the catalyst loading will drive the reaction to completion, this is not always the most effective or economical solution. Before adjusting the catalyst amount, it is crucial to investigate other potential causes for low conversion. High catalyst loadings can sometimes lead to an increase in side reactions and complicate product purification.[1][2][3]

Here is a systematic approach to troubleshoot low conversion:

-

Verify Reagent Quality:

-

Boronic Acid/Ester Stability: Boronic acids, especially heteroaryl boronic acids, can be prone to degradation through protodeboronation.[4] It is advisable to use freshly acquired or recrystallized boronic acids. For improved stability, consider using pinacol esters.

-

Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands can oxidize in the presence of air, which will inhibit their coordination to the palladium center.[4] Using pre-catalysts can often provide more reliable generation of the active catalytic species.[5]

-

Solvent and Base Purity: The purity of your solvent and base is critical. Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.[4]

-

-

Optimize Reaction Parameters:

-

Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If your reaction is sluggish at a lower temperature, a cautious increase may improve conversion. However, be aware that excessive heat can also lead to catalyst decomposition.[4]

-

Base Selection: The choice and amount of base are critical. Insufficient base can stall the reaction. Common bases for Suzuki couplings with pyrazoles include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][7]

-

Ligand-to-Metal Ratio: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated, leading to catalyst aggregation and deactivation. A typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and palladium source.[4]

-

-

Consider Catalyst Loading Adjustment as a Final Step:

-

If you have ruled out other factors, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can be attempted. For particularly challenging substrates, higher loadings may be necessary.[8]

-

Question 2: My Buchwald-Hartwig amination of a 4-halopyrazole is giving me a significant amount of a debrominated/dechlorinated side product. What is causing this and how can I minimize it?

Answer: The formation of a hydrodehalogenated byproduct is a common side reaction in palladium-catalyzed cross-couplings and is particularly prevalent with electron-rich heteroaromatics like pyrazoles.[9] This side reaction consumes your starting material and reduces the yield of the desired aminated product. The culprit is often the formation of a palladium-hydride (Pd-H) species in a competing catalytic cycle.[9]

Here are the key factors that promote this side reaction and how to mitigate them:

-

Choice of Base and Solvent: Strong bases, particularly when paired with protic solvents (like water or alcohols), can generate hydride species that lead to dehalogenation.[9]

-

Solution: Opt for weaker bases like carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) and use anhydrous, aprotic solvents like toluene or dioxane.

-

-

Catalyst and Ligand System: The electronic and steric properties of the ligand are crucial. Some ligands may not sufficiently stabilize the catalyst, making it more susceptible to side reactions.

-

Solution: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), which are known to promote the desired C-N bond formation and suppress dehalogenation.[7]

-

-

Reaction Temperature: Higher reaction temperatures can increase the rate of dehalogenation, which often has a higher activation energy than the desired coupling reaction.[9]

-

Solution: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

-

-

N-H Acidity of the Pyrazole: If the nitrogen on your pyrazole ring is unprotected, its acidic proton can interact with the base or catalyst, sometimes promoting dehalogenation.[9]

-

Solution: Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) can prevent these unwanted interactions.

-

Question 3: I am scaling up a pyrazole cross-coupling reaction and my yields have dropped significantly, even though I've maintained the same catalyst loading (mol%). What could be the issue?

Answer: Reproducing results when scaling up a reaction is a common challenge in process chemistry.[10] A drop in yield, despite maintaining the catalyst loading in mol%, can be attributed to several factors that become more pronounced at a larger scale.

-

Mass and Heat Transfer: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high reagent concentration, which can promote catalyst decomposition and side reactions.

-

Solution: Ensure efficient stirring. For larger vessels, mechanical overhead stirrers are generally more effective than magnetic stir bars.[5]

-

-

Oxygen Sensitivity: The complete exclusion of oxygen is more challenging on a larger scale. Trace oxygen can lead to catalyst deactivation.

-

Solution: Implement a rigorous degassing protocol for your solvent and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen).

-

-

Reagent Purity: Impurities in starting materials, which may have a negligible effect on a small scale, can become significant inhibitors on a larger scale.

-

Solution: Use high-purity reagents. It may be necessary to purify starting materials before use.

-

-

Catalyst Loading in ppm: While mol% is a convenient measure, the concentration of the catalyst in parts per million (ppm) within the reaction volume can also be a critical parameter.[1][2][3] When scaling up, if the solvent volume is increased disproportionately, the effective catalyst concentration may be lower, leading to a slower reaction rate.

-

Solution: Consider the total reaction volume and the ppm of the catalyst. It might be necessary to adjust the solvent volume or slightly increase the catalyst loading to maintain an effective concentration.[11] In some cases, catalyst loading can even be decreased upon scale-up if other parameters are optimized.[5]

-

Frequently Asked Questions (FAQs) on Catalyst Loading

Q1: What is a typical starting catalyst loading for a pyrazole cross-coupling reaction?

A1: For initial screening and small-scale synthesis, a palladium catalyst loading of 1-2 mol% is a common starting point for many Suzuki-Miyaura and Buchwald-Hartwig reactions involving pyrazoles.[12] However, the optimal loading is highly dependent on the specific substrates, ligand, and reaction conditions.

Q2: When should I consider using a lower catalyst loading (e.g., < 1 mol%)?

A2: Aiming for lower catalyst loadings is advantageous for both economic and environmental reasons, especially in large-scale production.[1][10] You should consider optimizing for lower catalyst loading when:

-

You are working with highly reactive coupling partners (e.g., aryl iodides).

-

You are using a highly active and robust catalyst system (e.g., a well-defined pre-catalyst with a bulky, electron-rich ligand).

-

The reaction proceeds to high conversion and yield at the initial 1-2 mol% loading.

Q3: Can a higher catalyst loading be detrimental to my reaction?

A3: Yes, in some cases, increasing the catalyst loading can have negative consequences. Higher catalyst concentrations can lead to:

-

Increased formation of side products, such as homocoupling of the boronic acid in Suzuki reactions.[4]

-

More noticeable side reactions involving the catalyst and/or ligands.[1][2][3]

-

Difficulties in removing residual palladium from the final product to meet regulatory requirements in pharmaceutical applications.[10]

Q4: How do I determine the optimal catalyst loading for my specific pyrazole cross-coupling reaction?

A4: The optimal catalyst loading should be determined empirically through a systematic screening process. A common approach is to run a series of small-scale reactions with varying catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other reaction parameters constant. The results can then be analyzed to find the sweet spot that provides the best balance of reaction efficiency, yield, and cost.

Data Presentation: Catalyst Loading in Pyrazole Cross-Coupling

The following table summarizes typical catalyst loadings for different types of cross-coupling reactions involving pyrazole substrates. Note that these are general guidelines, and optimization is often necessary.

| Cross-Coupling Reaction | Pyrazole Substrate Example | Typical Catalyst System | Catalyst Loading (mol%) | Reference |

| Suzuki-Miyaura | 4-Iodo-1H-pyrazole | Pd(PPh₃)₄ | 2 - 5 | [6] |

| 1-Boc-4-iodopyrazole | Pd(OAc)₂ / SPhos | 2 - 5 | [7][13] | |

| Buchwald-Hartwig | 4-Bromo-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | 5 | [14] |

| Bromoimidazoles/Bromopyrazoles | tBuBrettPhos Pd-precatalyst | Not specified | [15] | |

| Sonogashira | 4-Iodopyrazole | Pd(PPh₃)₂Cl₂ / CuI | 2 (Pd), 4 (Cu) | [7][13] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Iodopyrazole Derivative [7]

-

To a sealed tube, add the 4-iodopyrazole derivative (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv).

-

Add a mixture of 1,4-dioxane and water (4:1 v/v) to achieve the desired concentration.

-

Degas the mixture with a stream of argon for 10-15 minutes.

-

Seal the tube and heat the reaction at 80-120 °C for 2-18 hours, monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1H-pyrazole [6]

-

In a microwave vial, combine 4-iodo-1H-pyrazole (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.6 mmol, 1.2 equiv) in a mixture of 1,4-dioxane/water (4:1, 2.5 mL).

-

Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

-

Seal the vial and place it in a microwave apparatus.

-

Irradiate the reaction mixture at 90°C for 5-12 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

Visualizations

Caption: A systematic workflow for troubleshooting low conversion in pyrazole cross-coupling reactions.

Caption: A decision tree for determining the optimal catalyst loading for a pyrazole cross-coupling reaction.

References

-

Gagnon, A., & Perry, M. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

Al-Hamdani, Y. A. S., & Al-Masoudi, N. A. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

-

Gagnon, A., & Perry, M. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

Gagnon, A., & Perry, M. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ResearchGate. [Link]

-

Li, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

-

Kim, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

-

N/A. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate. [Link]

-

Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

-

Various Authors. (2021). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ResearchGate. [Link]

-

Reddit User. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

-

ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

-

Telamco. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Telamco. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

-

Various Authors. (2022). Influence of Catalyst Loading on the Suzuki Coupling Reaction. ResearchGate. [Link]

-

Lee, D., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. [Link]

-

Gagnon, A., & Perry, M. A. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

-

Prima, D. O., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]

-

Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

-

Jensen, K. F., & V-E. K. (2009). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU. [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

-

N/A. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

-

Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]

-

Kuwata, S. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]

-

Al-Amin, M., & Mohammad, S. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts. [Link]

-

Various Authors. (2023). Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

-

N/A. (2025). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Inorganic Chemistry Frontiers. [Link]

-

Prima, D. O., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]

-

N/A. (2022). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]

-

N/A. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

-

N/A. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

Chen, I-H. (2018). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

-